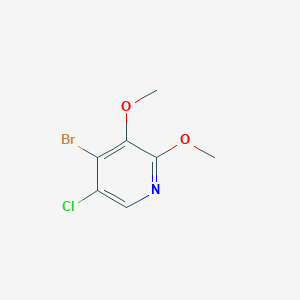

4-Bromo-5-chloro-2,3-dimethoxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Bromo-5-chloro-2,3-dimethoxypyridine” is a pyridine derivative. Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring structure . The bromo, chloro, and methoxy groups attached to the pyridine ring can potentially make this compound useful in various chemical reactions .

Molecular Structure Analysis

The molecular structure of “4-Bromo-5-chloro-2,3-dimethoxypyridine” would consist of a pyridine ring with bromo, chloro, and methoxy substituents. The exact spatial arrangement of these groups would depend on the specific synthesis process used .Chemical Reactions Analysis

As a halogenated pyridine derivative, “4-Bromo-5-chloro-2,3-dimethoxypyridine” could potentially participate in various types of chemical reactions. For example, it might undergo nucleophilic substitution reactions at the halogen sites, or it could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-5-chloro-2,3-dimethoxypyridine” would depend on its specific molecular structure. For example, its solubility, melting point, and boiling point would be influenced by the presence and position of the bromo, chloro, and methoxy groups .Applications De Recherche Scientifique

Antimicrobial Features

4-Bromo-5-chloro-2,3-dimethoxypyridine is used in the synthesis of imidazo[4,5-b]pyridine derivatives, which have been studied for their antimicrobial features . These derivatives are synthesized by reacting 5-bromo-2,3-diaminopyridine with benzaldehyde .

Synthesis of Halogenated Derivatives

This compound is also used in the synthesis of halogenated derivatives under conditions of phase transfer catalysis . The alkylation reaction of the imidazo[4,5-b]pyridine derivative gives two regioisomers, N3 and N4 .

Chemical Industry

In the chemical industry, 4-Bromo-5-chloro-2,3-dimethoxypyridine is used as a precursor for the synthesis of other chemical compounds .

Biotechnology

This compound is used in biotechnology, specifically in the development of chromogenic substrates for β-galactosidase . These substrates are used to distinguish between recombinant and non-recombinant plasmids carrying the β-galactosidase gene .

Antitumor Activity

The enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3 have been studied for their antitumor activity .

Chiroptical Methods in Structural Analysis

The increasing applicability of chiroptical methods in structural analysis has been remarkably facilitated by the development of methodology for ab initio predictions of chiroptical properties .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-5-chloro-2,3-dimethoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO2/c1-11-6-5(8)4(9)3-10-7(6)12-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDQCUSMGLVXTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1OC)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-chloro-2,3-dimethoxypyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2979155.png)

![5-allyl-N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2979156.png)

![3-fluoro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2979157.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1-methyl-4-oxo-1,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B2979160.png)

![2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2979161.png)

![1-[3-(1,2,4-Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2979163.png)

![N,N-diethyl-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2979164.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2979173.png)